molecular formula C6H7F3O2 B14094493 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester

Cat. No.: B14094493
M. Wt: 168.11 g/mol
InChI Key: QACWQWDBZADUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester is a fluorinated organic compound with the molecular formula C6H7F3O2. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is commonly used in organic synthesis and has applications in various fields, including material science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester typically involves the esterification of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid. This reaction is carried out using methanol in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-methyl-but-2-enoic acid
  • Methyl 2-(trifluoromethyl)acrylate
  • Ethyl 4,4,4-trifluorocrotonate
  • 2,2,2-Trifluoroethyl acrylate

Comparison: 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester is unique due to its specific ester functional group and trifluoromethyl substitution, which confer distinct reactivity and stability compared to similar compounds. Its unique properties make it particularly valuable in applications requiring high chemical stability and specific reactivity .

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

methyl 4,4,4-trifluoro-3-methylbut-2-enoate

InChI

InChI=1S/C6H7F3O2/c1-4(6(7,8)9)3-5(10)11-2/h3H,1-2H3

InChI Key

QACWQWDBZADUIC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)C(F)(F)F

Origin of Product

United States

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